Doranidazole

Descripción general

Descripción

Doranidazol es un radiosensibilizador hipóxico, un derivado del 2-nitroimidazol, diseñado para reducir la neurotoxicidad debido a su impermeabilidad a la barrera hematoencefálica . Ha demostrado un potencial prometedor en la mejora de los efectos de la radioterapia en condiciones hipóxicas, lo que lo convierte en un compuesto valioso en el tratamiento del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

. La ruta sintética generalmente involucra los siguientes pasos:

Nitración: Introducción del grupo nitro al anillo imidazol.

Protección y desprotección: Se utilizan grupos protectores para garantizar reacciones selectivas en sitios específicos.

Acoplamiento: Acoplamiento del nitroimidazol con la cadena principal de butano-1,2,4-triol.

Métodos de producción industrial

La producción industrial de doranidazol implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Procesamiento por lotes: Se procesan grandes cantidades de reactivos por lotes.

Procesamiento de flujo continuo: Los reactivos se alimentan continuamente a la cámara de reacción, y los productos se extraen continuamente, lo que permite una producción más eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

Doranidazol se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.

Sustitución: Se pueden producir varias reacciones de sustitución en el anillo imidazol.

Reactivos y condiciones comunes

Agentes reductores: Borohidruro de sodio (NaBH4) o gas hidrógeno (H2) con un catalizador.

Agentes oxidantes: Permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).

Reactivos de sustitución: Agentes halogenantes como cloro (Cl2) o bromo (Br2).

Productos principales

Los principales productos formados a partir de estas reacciones incluyen:

Derivados aminos: De la reducción del grupo nitro.

Derivados oxidados: De la oxidación de los grupos hidroxilo.

Imidazoles sustituidos: De reacciones de sustitución en el anillo imidazol.

Aplicaciones Científicas De Investigación

Doranidazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Tratamiento del cáncer: Mejora los efectos de la radioterapia en condiciones hipóxicas, particularmente en el glioblastoma y el cáncer de páncreas

Sensibilización a la radiación: Se utiliza como radiosensibilizador para mejorar la eficacia de la radioterapia.

Quimiorradioterapia dirigida a la hipoxia: Potencial para dirigirse a regiones tumorales hipóxicas, mejorando los resultados del tratamiento.

Mecanismo De Acción

Doranidazol ejerce sus efectos al dirigirse a las células hipóxicas y mejorar los efectos de la radioterapia. El mecanismo implica:

Radiosensibilización: En condiciones hipóxicas, doranidazol mejora el daño al ADN inducido por la radiación, lo que lleva a una mayor muerte celular.

Objetivos moleculares: Los objetivos incluyen el ADN y varias vías celulares involucradas en la respuesta a la hipoxia.

Vías involucradas: Implica vías relacionadas con el estrés oxidativo y la reparación del ADN.

Comparación Con Compuestos Similares

Compuestos similares

Misonidazol: Otro radiosensibilizador hipóxico con propiedades similares pero mayor neurotoxicidad.

Metronidazol: Un nitroimidazol utilizado principalmente como antibiótico, con algunas propiedades radiosensibilizadoras.

Ornidazol: Se utiliza como agente antimicrobiano, con algunas similitudes estructurales con doranidazol.

Unicidad

Doranidazol es único debido a su menor neurotoxicidad y mayor especificidad para las células tumorales hipóxicas en comparación con otros nitroimidazoles . Su capacidad para mejorar la radioterapia en condiciones hipóxicas lo convierte en un compuesto valioso en el tratamiento del cáncer .

Actividad Biológica

Doranidazole, a 2-nitroimidazole derivative, has emerged as a promising hypoxic cell radiosensitizer, particularly in the context of cancer treatment. This compound is designed to enhance the efficacy of radiotherapy by selectively targeting hypoxic tumor cells, which are often resistant to radiation due to their low oxygen levels. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound's primary mechanism involves its reduction under hypoxic conditions, leading to the formation of reactive intermediates that can covalently bind to DNA and enhance radiation-induced damage. The following key mechanisms have been identified:

- Radiosensitization : this compound enhances the effects of ionizing radiation by increasing DNA strand breaks in hypoxic cells. In a study involving C6 glioma cells, this compound significantly increased radiation-induced reproductive cell death under hypoxic conditions but had minimal effects under normoxic conditions .

- Mitochondrial Dysfunction : Research indicates that this compound induces mitochondrial stress and promotes ferroptosis in glioma stem cells (GSCs). It has been shown to downregulate mitochondrial complex proteins and alter metabolic pathways, leading to reduced ATP production and increased oxidative stress .

- DNA Interaction : this compound has been demonstrated to form adducts with DNA post-irradiation, enhancing the formation of strand breaks. This interaction is crucial for its role as a radiosensitizer, particularly in environments where oxygen levels are low .

Efficacy in Clinical Studies

This compound's efficacy has been evaluated in various clinical settings:

- Pancreatic Cancer : A phase II study showed that this compound improved 3-year survival rates in patients undergoing intraoperative radiotherapy for unresectable pancreatic cancer (23% vs. 0% for placebo) . This suggests that this compound may significantly enhance long-term outcomes in specific cancer types.

- Glioblastoma : In preclinical models using C6 glioma, this compound was effective in enhancing the radiosensitivity of tumor cells. The disruption of the blood-brain barrier (BBB) allowed for better penetration of this compound into tumor regions, leading to improved therapeutic outcomes when combined with radiotherapy .

Summary of Research Findings

The following table summarizes key findings from studies on this compound's biological activity:

Case Studies

- C6 Glioma Model : In this model, this compound was administered before radiation therapy. Results indicated a significant increase in cell death among hypoxic cells compared to controls, reinforcing the concept that this compound selectively targets resistant tumor cells .

- Pancreatic Cancer Trials : Intraoperative use of this compound during radiotherapy showed promising results with improved survival statistics over a three-year follow-up period. This highlights its potential role in enhancing treatment efficacy for aggressive cancers .

Propiedades

IUPAC Name |

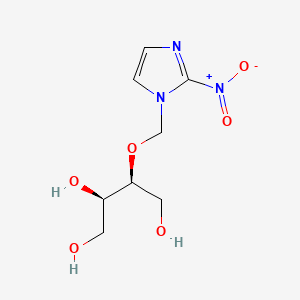

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIITXXIVUIXYMI-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048817 | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149838-23-3, 161903-10-2 | |

| Record name | Doranidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-69 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doranidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PR-69 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DORANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.